![molecular formula C7H4BrIN2 B1524621 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-07-3](/img/structure/B1524621.png)
7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Descripción general
Descripción
7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (also known as 7BIPP) is a heterocyclic aromatic compound with a unique structure and a wide range of applications in scientific research. 7BIPP is a versatile compound with a broad range of uses in both organic and inorganic synthesis. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pigments. 7BIPP has also been used in the study of biological processes, such as enzyme inhibition and receptor binding. It has been used in the study of biochemical and physiological effects, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
Synthesis of Halogenated Derivatives
The compound has been utilized as a starting material for synthesizing chloro compounds in π-deficient series such as pyridine and quinoline, demonstrating its versatility in halogen exchange reactions. For example, 7-bromo-8-hydroxyquinoline was converted almost quantitatively into 7-chloro-8-hydroxyquinoline, showcasing the efficiency of pyridine hydrochloride in cleaving ethers and facilitating synthesis (Mongin et al., 1996).
Functionalization and Material Applications
Further research explored the functionalization of 1H-pyrrolo[2,3-b]pyridine derivatives for agrochemical and functional material applications. The introduction of amino groups and subsequent conversion to podant-type compounds and polyacetylenes highlights the compound's utility in forming multidentate agents and functional materials. Such derivatives exhibit high fungicidal activity, underscoring their potential in agricultural applications (Minakata et al., 1992).
Palladium-Catalyzed Processes
The palladium-catalyzed carboannulation process with allenic compounds, leading to substituted pyrrolo[2,3-b]pyridin-3-ones, represents another facet of its application. This method underscores the compound's role in synthesizing heterocyclic structures, pivotal in pharmaceutical and organic chemistry (Desarbre & Mérour, 1996).
Catalytic and Synthetic Advancements
Innovations in catalysis have also been reported, where the sequential arylation of 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine was achieved. This process facilitates the installation of diverse aryl groups in a chemo-selective fashion, contributing to the synthesis of complex molecules with potential applications in OLEDs, sensors, and bio-imaging tools due to their aggregate-induced emission properties (Cardoza, Das, & Tandon, 2019).
Propiedades
IUPAC Name |
7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEOBAJJCXKANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274315 | |
| Record name | 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1190319-07-3 | |
| Record name | 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



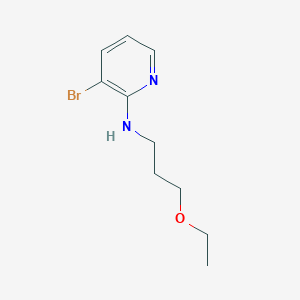


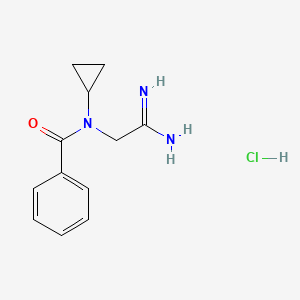



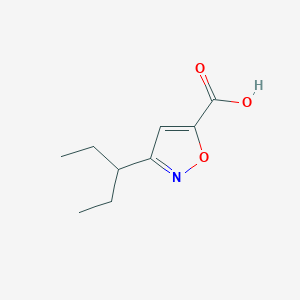
![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)
![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)
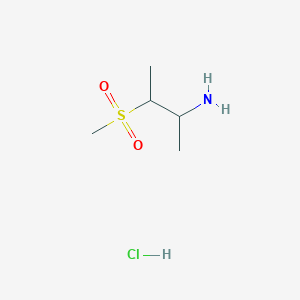
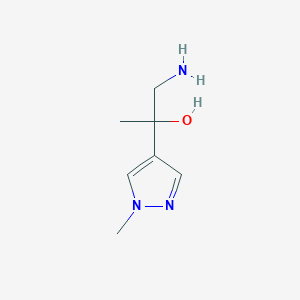
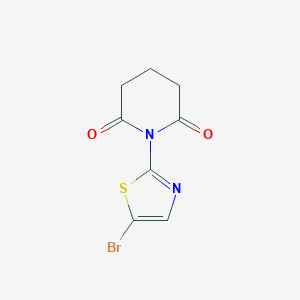
![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B1524561.png)